molecular formula C8H13NO3 B13102221 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B13102221
M. Wt: 171.19 g/mol
InChI Key: LXYDGUCKTFJMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with nucleophiles.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can result in either inhibition or activation of the target, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)5-1-6-3-12-4-7(2-5)9-6/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYDGUCKTFJMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.